Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride

HTLV-1 protease inhibition Indinavir impurity activity Structure-activity relationship

Quantitation of Indinavir EP Impurity B in API demands a certified reference standard to prevent ANDA/DMF rejection. Non-pharmacopoeial analogs result in method non-compliance. This official EP Impurity B / USP Desnicotinyl Indinavir standard is essential for chromatographic purity methods and regulatory batch release. Key attributes: • 55 pp lower protease inhibition vs. indinavir at 8 μM-strengthens ICH Q3A/Q3B impurity qualification arguments. • Authentic M6 metabolite standard for LC-MS/MS quantitation in plasma, hepatocyte studies & P-gp transport assays. • Defined HCl salt (MW 460.01) for accurate gravimetric preparation of impurity marker solutions.

Molecular Formula C25H34ClN3O3
Molecular Weight 460.015
CAS No. 1391053-70-5
Cat. No. B588024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride
CAS1391053-70-5
Molecular FormulaC25H34ClN3O3
Molecular Weight460.015
Structural Identifiers
SMILESC1CN(CCN1)CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O.Cl
InChIInChI=1S/C25H33N3O3.ClH/c29-21(17-28-12-10-26-11-13-28)15-20(14-18-6-2-1-3-7-18)25(31)27-24-22-9-5-4-8-19(22)16-23(24)30;/h1-9,20-21,23-24,26,29-30H,10-17H2,(H,27,31);1H/t20-,21+,23-,24+;/m1./s1
InChIKeyAIMAHZQXMQBODN-JIYLFXFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride: Pharmacopoeial Standard, Metabolite, and Synthetic Intermediate


Des(3-pyridylmethyl tert-butylaminocarbonyl) indinavir hydrochloride (CAS 1391053-70-5) is the hydrochloride salt of the N-dealkylated indinavir free base (CAS 150323-38-9), a compound that lacks the 3-pyridylmethyl substituent present in the parent HIV-1 protease inhibitor indinavir [1]. It is recognized as Indinavir EP Impurity B and USP Desnicotinyl Indinavir, making it an official pharmacopoeial impurity reference standard [2]. The compound is also the major human metabolite M6 of indinavir, formed via CYP3A4-mediated oxidative N-dealkylation, and serves as the penultimate synthetic intermediate in the convergent synthesis of indinavir sulfate [3].

Pharmacopoeial Standard EP Impurity B / USP Desnicotinyl Indinavir
Major Metabolite CYP3A4-mediated M6; primary urinary metabolite of indinavir
Synthetic Intermediate Penultimate intermediate in convergent indinavir synthesis

Why Generic Substitution Fails for Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride


Indinavir-related impurities and metabolites are not interchangeable because they differ fundamentally in pharmacological activity, metabolic fate, and regulatory recognition. The des-pyridylmethyl compound exhibits markedly reduced protease inhibitory activity compared to indinavir—a difference of up to 55 percentage points in inhibition at clinically relevant concentrations—which means its presence in active pharmaceutical ingredient (API) directly impacts potency calculations and impurity safety qualification [1]. Furthermore, only compounds designated as official pharmacopoeial impurities (EP Impurity B, USP Desnicotinyl Indinavir) are accepted by regulatory agencies for method validation and batch release testing; use of non-pharmacopoeial or misidentified analogs risks ANDA/DMF rejection [2]. The distinct P-glycoprotein substrate profile of this metabolite also means it cannot serve as a surrogate for other indinavir metabolites in transporter interaction studies [3].

Pharmacological activity mismatch
Markedly reduced protease inhibition vs. indinavir; impurity concentration directly impacts API potency calculations and impurity qualification.
Regulatory recognition gap
Only official EP/USP designated impurities are accepted for method validation and batch release; non-pharmacopoeial analogs risk ANDA/DMF rejection.
Transporter substrate divergence
Distinct P-gp substrate profile of M6 precludes its use as a surrogate for other indinavir metabolites in transporter interaction studies.

Quantitative Differentiation Evidence


Reduced HTLV-1 Protease Inhibition Compared to Indinavir

In a head-to-head fluorescence-based protease inhibition assay, des-3-pyridylmethyl-indinavir (DpmINV) showed substantially weaker inhibition of HTLV-1 protease compared to intact indinavir (INV) at all three tested concentrations. At 80 μM, the difference was 34.6 percentage points (INV 95.4% vs DpmINV 60.8%); at 40 μM, 46.1 percentage points (91.2% vs 45.1%); and at 8 μM, the gap widened to 55.0 percentage points (71.8% vs 16.8%) [1]. This demonstrates that removal of the 3-pyridylmethyl group causes a concentration-dependent loss of target engagement that is not proportional, ruling out simple potency scaling.

Protease Inhibition
Head-to-head
INV: 71.8% ± 3.7% vs DpmINV: 16.8% ± 3.0% at 8 µM; Δ −55.0 pp
Supports impurity qualification and safety assessment endpoints.
HTLV-1 fluorescence assay; mean ± SD at 8, 40, 80 µM.
HTLV-1 protease inhibition Indinavir impurity activity Structure-activity relationship

Official EP and USP Pharmacopoeial Impurity Designation

Des(3-pyridylmethyl tert-butylaminocarbonyl) indinavir is codified as Indinavir Sulfate Impurity B in the European Pharmacopoeia and as Desnicotinyl Indinavir in the United States Pharmacopeia [1]. Typical pharmacopoeial monographs require control of individual identified impurities at not more than 0.5% w/w and total impurities at not more than 2.0% w/w [2]. In contrast, non-pharmacopoeial indinavir-related substances—such as process-specific unknown impurities or non-official degradation products—lack defined acceptance criteria and cannot be used for compendial batch release testing. The official designation means this compound is mandatory for method validation, system suitability testing, and regulatory submission.

Pharmacopoeial Status
Class-level
EP Impurity B, USP Desnicotinyl Indinavir (UNII: 98N2VRY18Z)
Required for compendial batch release and method validation.
Non-official impurities lack defined acceptance criteria.
Pharmacopoeial impurity standard Indinavir EP Impurity B USP Desnicotinyl Indinavir

Major M6 Metabolite and P-glycoprotein Substrate Profile

Following oral administration of [14C]indinavir in humans, the despyridylmethyl metabolite M6 and its hydroxylated derivative M5 were the major metabolites in urine, while unchanged indinavir accounted for only 11.0% of the dose in urine [1]. In Caco-2 cells co-expressing CYP3A4, M6 was formed as a primary N-dealkylation product and was preferentially secreted into the apical compartment via P-glycoprotein (Pgp); M6 stimulated Pgp-ATPase activity in a concentration-dependent manner, and its apical secretion was inhibited 50–80% by the Pgp-specific monoclonal antibody UIC2 in the presence of 1 μM cyclosporin A [2]. This dual CYP3A4/Pgp handling distinguishes M6 from other indinavir metabolites such as M3 (trans-dihydroxyindan), which arises from a different metabolic pathway and shows distinct transporter interaction profiles.

Metabolite & Transporter
Cross-study
Major urinary metabolite M6; P-gp substrate with 50–80% inhibition of apical secretion by UIC2
Supports DMPK and transporter interaction studies; other metabolites cannot substitute.
Human mass balance and Caco-2/CYP3A4 model.
Indinavir metabolism M6 metabolite P-glycoprotein efflux CYP3A4 N-dealkylation

Penultimate Synthetic Intermediate for Convergent Manufacturing

In the convergent industrial synthesis of indinavir, des-3-pyridylmethyl indinavir serves as the penultimate intermediate that undergoes a single N-alkylation step with 3-picolyl chloride to yield the final API [1]. This strategic position means the compound's purity directly governs the impurity profile of the final drug substance; residual unreacted penultimate is a process impurity that must be controlled. The hydrochloride salt form (CAS 1391053-70-5, molecular weight 460.01 g/mol) offers well-defined stoichiometry and handling advantages over the free base (CAS 150323-38-9, molecular weight 522.68 g/mol) for quantitative analytical method development, including gravimetric preparation of stock solutions and calibration standards .

Synthetic Intermediate
Supporting evidence
HCl salt MW 460.01; defined stoichiometry vs. free base; penultimate N-alkylation step
Enables process impurity tracking and quantitative analytical standard preparation.
Convergent synthesis; 3-picolyl chloride coupling.
Indinavir synthesis Penultimate intermediate Process chemistry Convergent synthesis

Proven Application Scenarios


Pharmaceutical QC Batch Release and Stability Testing

As the official EP Impurity B and USP Desnicotinyl Indinavir, this compound is the only acceptable reference standard for identification, quantitation, and system suitability testing in chromatographic purity methods required for regulatory batch release. The defined pharmacopoeial acceptance criteria (individual impurities NMT 0.5%, total impurities NMT 2.0%) depend on accurate quantitation using this certified standard [1]. Use of non-pharmacopoeial analogs would result in method non-compliance and potential rejection of ANDA/DMF submissions.

Impurity Qualification and Toxicological Risk Assessment

The quantitative demonstration that des-3-pyridylmethyl indinavir exhibits 55 percentage points lower protease inhibition than indinavir at 8 μM provides critical data for ICH Q3A/Q3B impurity qualification [1]. This evidence supports arguments that the impurity has a reduced pharmacological activity profile, aiding in the establishment of higher permitted daily exposure limits and reducing the burden of additional toxicological studies compared to uncharacterized impurities.

Drug Metabolism and Transporter Interaction Studies

M6 is the major CYP3A4-generated N-dealkylation metabolite of indinavir and a validated P-glycoprotein substrate whose apical secretion is inhibited 50–80% by Pgp blockade [1]. Authentic M6 standard is required for LC-MS/MS quantitation in plasma and urine, in vitro hepatocyte metabolism studies, and bidirectional permeability assays in Pgp-overexpressing cell lines. Other indinavir-related compounds cannot substitute because their transporter substrate profiles differ qualitatively [2].

Process Chemistry Control and Synthetic Route Optimization

As the penultimate intermediate in the convergent synthesis of indinavir, this hydrochloride salt serves as a well-defined reference material for monitoring the final N-alkylation step with 3-picolyl chloride [1]. The defined salt stoichiometry (HCl, MW 460.01) enables accurate gravimetric preparation of process impurity marker solutions, facilitating the development of in-process control methods and the quantification of carry-over impurities in final API.

Application
Selection Property
Validation Focus
Pharmaceutical QC Batch Release and Stability Testing
Official EP/USP impurity designation and defined acceptance criteria
Pharmacopoeial system suitability and impurity quantitation limits
Impurity Qualification and Toxicological Risk Assessment
Quantified reduced protease inhibition vs. indinavir
ICH Q3A/Q3B impurity qualification and safety assessment
Drug Metabolism and Transporter Interaction Studies
Authentic M6 metabolite; validated P-gp substrate profile
LC-MS/MS quantitation in biological matrices and P-gp bidirectional permeability assays
Process Chemistry Control and Synthetic Route Optimization
Hydrochloride salt of penultimate intermediate
In-process impurity monitoring and carry-over quantification in API
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